molecular formula C22H25NO4 B2656716 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid CAS No. 212688-54-5

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid

Cat. No.: B2656716
CAS No.: 212688-54-5
M. Wt: 367.445
InChI Key: YLVSABQQLLRFIJ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid (CAS: 212688-54-5) is a chiral, Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₂₂H₂₅NO₄, with a molecular weight of 367.4 g/mol . The compound features:

  • A fluorenylmethoxycarbonyl (Fmoc) group, providing UV detectability and acid-labile protection for amine groups.
  • A branched hexanoic acid backbone with a methyl substituent at the 5th carbon, influencing steric and hydrophobic properties.
  • An (R)-configuration at the chiral center, critical for stereoselective applications .

It is typically supplied as a ≥95% pure solid, stored at 2–8°C to prevent decomposition .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVSABQQLLRFIJ-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid or ester using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product.

Industrial Production Methods

Industrial production of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis using automated peptide synthesizers.

    Purification: Purification of the product through techniques such as crystallization or chromatography.

    Quality Control: Ensuring the purity and quality of the final product through rigorous testing, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.

    Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for deprotection and subsequent substitution.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different protecting groups or functional groups.

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid has several scientific research applications:

    Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Employed in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of peptides and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a family of Fmoc-protected amino acids, differing in backbone length, substituents, and stereochemistry. Key analogues include:

Compound Name CAS Number Molecular Formula Key Structural Differences Molecular Weight (g/mol) Purity & Availability
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid 193887-44-4 C₂₂H₂₅NO₄ S-configuration at chiral center 367.4 ≥96% (Combi-Blocks)
(3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid 269726-95-6 C₂₁H₂₁NO₄ Double bond at C5 instead of methyl 351.4 Insoluble in water; research-grade
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid 269078-74-2 C₂₆H₂₅NO₄ Phenyl substituent at C5 415.5 95%, $232/5g
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid 1340291-71-5 C₂₁H₁₇NO₄S Thiophene ring replaces hexanoic acid 379.4 Available via custom synthesis
Key Observations:
  • Stereochemistry : The S-enantiomer (CAS: 193887-44-4) shares identical molecular weight and formula but differs in biological activity due to chiral specificity .
  • Backbone Modifications : Replacement of the methyl group with a double bond (CAS: 269726-95-6) reduces hydrophobicity and alters conformational flexibility .
  • Aromatic Substituents : Compounds like 269078-74-2 introduce phenyl groups, enhancing π-π stacking interactions in peptide assemblies .

Physicochemical Properties

Property Target Compound (S)-Enantiomer 5-Hexenoic Acid Derivative
Solubility Not explicitly reported; likely low in water (similar to Fmoc analogues) Low in aqueous solvents 9.5E-3 g/L (calculated)
Stability Stable at 2–8°C; sensitive to strong acids/bases Similar stability profile Decomposes at >200°C
Storage Dry, moisture-free conditions Same as target Ambient (short-term)
Key Observations:
  • Solubility Trends: Branched and aromatic derivatives (e.g., phenylpentanoic acid) exhibit lower aqueous solubility due to increased hydrophobicity.
  • Thermal Stability: Alkenyl-substituted analogues (e.g., 5-hexenoic acid) may decompose at lower temperatures compared to saturated counterparts .
Key Observations:
  • Safety Gaps : Most Fmoc derivatives lack comprehensive toxicity profiles, necessitating precautionary handling .
  • Storage Compatibility : All analogues require protection from moisture and strong oxidizers to prevent degradation .

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid, a derivative of fluorenone, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which combines a fluorenyl moiety with an amino acid backbone, contributing to its diverse biological interactions.

Chemical Structure

The molecular formula of this compound is C22H25NO4C_{22}H_{25}NO_4. Its structural components include:

  • A fluorenyl group, known for various bioactive properties.
  • A methoxycarbonyl group that enhances solubility and bioavailability.
  • An amino acid component that may contribute to receptor interactions and biological activity.

Antimicrobial Properties

Research indicates that fluorenone derivatives, including those similar to this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aryl moiety has been linked to enhanced antimicrobial effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound Activity Target Organisms
This compoundAntimicrobialStaphylococcus aureus, E. coli
TiloroneAntiviralStaphylococcus aureus
2,7-diamidofluorenonesAntiproliferativeVarious cancer cell lines

Antiproliferative Activity

Fluorenone derivatives have also been studied for their antiproliferative effects against cancer cell lines. The incorporation of specific side chains has been shown to enhance their activity as topoisomerase inhibitors, which are crucial in cancer therapy . The introduction of linear alkyl groups in the side chains resulted in improved antiproliferative activity compared to branched or bulky groups.

Case Studies

  • Antimicrobial Evaluation
    A study assessed the antimicrobial efficacy of several fluorenone derivatives against bacterial strains. The results indicated that modifications in the structure significantly influenced the compounds' ability to inhibit bacterial growth. Specifically, compounds with longer hydrocarbon chains demonstrated greater efficacy .
  • Antiproliferative Mechanism
    Research on 2,7-diamidofluorenones revealed their mechanism as type I topoisomerase inhibitors. The study highlighted that certain structural modifications could enhance their potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling the Fmoc-protected amine with a carboxylic acid derivative. Microwave-assisted synthesis (30–60 min at 60–80°C) or sonochemistry can reduce reaction times by 40–60% compared to traditional methods. Use polar aprotic solvents (e.g., DMF or DCM) with coupling agents like HATU or DCC. Post-synthesis purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity .
  • Key Parameters :

Reaction MethodTemperature (°C)Time (h)Yield (%)
Traditional252455–65
Microwave800.575–85

Q. How does the Fmoc group enhance stability and utility in peptide synthesis?

  • The Fmoc group protects the amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. Its orthogonality to acid-labile resins (e.g., Wang resin) allows selective deprotection using 20% piperidine in DMF. The bulky fluorene moiety improves crystallinity, aiding in purification and characterization via NMR or mass spectrometry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Follow GHS guidelines: wear nitrile gloves, safety goggles, and lab coats. Store at 2–8°C in airtight containers to prevent hydrolysis. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention. Avoid aqueous workups without proper ventilation due to potential toxic fumes .

Advanced Research Questions

Q. What advanced techniques validate the stereochemical purity of (R)-3-...-5-methylhexanoic acid?

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, 123 K). Disorder in solvent molecules may require refinement with SHELXL .
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to confirm enantiomeric excess (>99% for pharmaceutical-grade material) .

Q. How can structural modifications (e.g., fluorine substitution) alter biological activity?

  • Comparative studies show that fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) enhance metabolic stability and target binding. For example:

Compound ModificationIC50 (nM)Half-life (h)
Parent (5-methylhexanoic)1202.5
3,5-Difluorophenyl analog454.8
  • Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities to enzymes like proteases .

Q. How can contradictions in reported cytotoxicity data for Fmoc derivatives be resolved?

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC50 values (e.g., 10–100 μM in HeLa cells) may arise from variations in FBS concentration or solvent (DMSO vs. PBS).
  • Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects. For instance, Fmoc groups may inadvertently inhibit kinases (e.g., MAPK) unrelated to primary targets .

Data Contradiction Analysis

Q. Why do solubility profiles vary across studies for similar Fmoc-protected compounds?

  • Contradictions arise from solvent polarity and pH. For example:

SolventSolubility (mg/mL)pH
DMSO507.4
Ethanol157.0
  • Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Adjust pH to 8–9 (using NH4OH) to enhance solubility via deprotonation .

Key Structural Analogs and Applications

Compound NameKey FeatureResearch Application
(R)-3-...-4-(phenylthio)butanoic acid Thioether linkageAntioxidant peptide design
3-...-4-(3,5-difluorophenyl)butanoic acid Fluorinated aromatic ringProtease inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.